Cas no 2680727-12-0 (tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate)

tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28295226
- tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate
- 2680727-12-0
-
- インチ: 1S/C15H24N2O4S/c1-10-12(11(2)18)22-13(16-10)17(8-7-9-20-6)14(19)21-15(3,4)5/h7-9H2,1-6H3
- InChIKey: AKPWSPIHXTUPDQ-UHFFFAOYSA-N
- SMILES: S1C(C(C)=O)=C(C)N=C1N(C(=O)OC(C)(C)C)CCCOC
計算された属性
- 精确分子量: 328.14567842g/mol
- 同位素质量: 328.14567842g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 22
- 回転可能化学結合数: 8
- 複雑さ: 398
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97Ų
- XLogP3: 2.7
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28295226-2.5g |
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate |
2680727-12-0 | 95.0% | 2.5g |
$1539.0 | 2025-03-19 | |
Enamine | EN300-28295226-0.05g |
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate |
2680727-12-0 | 95.0% | 0.05g |
$660.0 | 2025-03-19 | |
Enamine | EN300-28295226-1.0g |
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate |
2680727-12-0 | 95.0% | 1.0g |
$785.0 | 2025-03-19 | |
Enamine | EN300-28295226-10g |
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate |
2680727-12-0 | 10g |
$3376.0 | 2023-09-07 | ||
Enamine | EN300-28295226-5g |
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate |
2680727-12-0 | 5g |
$2277.0 | 2023-09-07 | ||
Enamine | EN300-28295226-0.5g |
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate |
2680727-12-0 | 95.0% | 0.5g |
$754.0 | 2025-03-19 | |
Enamine | EN300-28295226-0.25g |
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate |
2680727-12-0 | 95.0% | 0.25g |
$723.0 | 2025-03-19 | |
Enamine | EN300-28295226-0.1g |
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate |
2680727-12-0 | 95.0% | 0.1g |
$691.0 | 2025-03-19 | |
Enamine | EN300-28295226-5.0g |
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate |
2680727-12-0 | 95.0% | 5.0g |
$2277.0 | 2025-03-19 | |
Enamine | EN300-28295226-10.0g |
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate |
2680727-12-0 | 95.0% | 10.0g |
$3376.0 | 2025-03-19 |
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamateに関する追加情報
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate: A Comprehensive Overview
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate, also known by its CAS number 2680727-12-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of carbamates, which are widely used as intermediates in drug synthesis and agrochemicals. The structure of this compound is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a substituted thiazole ring and a 3-methoxypropyl group.
The thiazole ring in this compound is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The substitution pattern on the thiazole ring includes an acetyl group at position 5 and a methyl group at position 4, which contributes to the unique electronic and steric properties of the molecule. The presence of these substituents can influence the reactivity and bioavailability of the compound, making it an interesting target for further research.
Recent studies have highlighted the importance of thiazole-containing compounds in medicinal chemistry due to their diverse biological activities. For instance, derivatives of thiazoles have been reported to exhibit anti-inflammatory, antitumor, and antimicrobial properties. The incorporation of a carbamate group in this compound adds another layer of functionality, potentially enhancing its pharmacokinetic properties such as solubility and absorption.
The synthesis of tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate involves a series of well-established organic reactions, including nucleophilic substitutions and condensations. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining high product quality.
In terms of applications, this compound has shown promise in the development of new drug candidates. Its structure suggests potential interactions with various biological targets, such as enzymes and receptors. For example, preliminary in vitro studies have indicated that this compound may inhibit certain kinases involved in cancer cell proliferation. Further research is currently underway to validate these findings and explore its therapeutic potential.
The presence of a 3-methoxypropyl group in the molecule introduces additional flexibility and hydrophilicity, which could enhance its bioavailability when administered orally. This feature makes it an attractive candidate for drug delivery systems that require optimal absorption profiles.
From an environmental perspective, the stability and degradation pathways of this compound are also under investigation. Understanding its behavior in different environmental conditions is crucial for assessing its safety profile and ensuring sustainable practices in its production and use.
In conclusion, tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate (CAS No: 2680727-12-0) represents a versatile platform for exploring new chemical entities with diverse biological activities. With ongoing advancements in synthetic methodologies and biological screening techniques, this compound holds great promise for contributing to the development of innovative pharmaceuticals and agrochemicals.
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